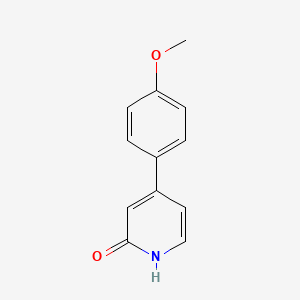
4-Oxo-4-phenylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-phenylbutanoyl chloride is a chemical compound that belongs to the family of reactive acid chlorides. It has the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol. It is widely used in scientific experiments and various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutanoyl chloride can be achieved by reacting 4-Oxo-4-phenylbutanoic acid with thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate acid chloride, which can be isolated and purified by distillation or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-4-phenylbutanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the reactive acid chloride group.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxo-4-phenylbutanoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals.
Pharmaceutical Development: The compound is valuable in the development of new drugs and therapeutic agents.
Corrosion Inhibition: It has been studied as a corrosion inhibitor for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles, leading to the formation of various products. In the context of corrosion inhibition, it participates in both chemisorption and physisorption on the metal surface, forming coordination bonds with iron atoms and physical interactions on the surface .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
4-oxo-4-phenylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONNXGWYNYIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)



